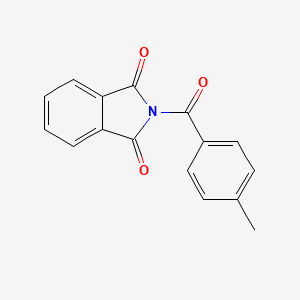

2-(4-Methylbenzoyl)isoindoline-1,3-dione

Description

Properties

CAS No. |

104496-89-1 |

|---|---|

Molecular Formula |

C16H11NO3 |

Molecular Weight |

265.26 g/mol |

IUPAC Name |

2-(4-methylbenzoyl)isoindole-1,3-dione |

InChI |

InChI=1S/C16H11NO3/c1-10-6-8-11(9-7-10)14(18)17-15(19)12-4-2-3-5-13(12)16(17)20/h2-9H,1H3 |

InChI Key |

ZRASJZVAPDTIBO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 4 Methylbenzoyl Isoindoline 1,3 Dione and N Acylphthalimides

N-C Bond Reactivity and Activation in Acylphthalimides

The reactivity of the N-acylphthalimide scaffold is largely governed by the nature of the amide bond. In contrast to typical amides which are stabilized by resonance, the geometry of N-acylphthalimides can lead to a "twisted" amide bond. This distortion reduces the resonance stabilization, making the N-C bond more susceptible to cleavage and subsequent reactions.

Net C-N Bond Insertion Reactions with Carbonyl Compounds

N-acylphthalimides can undergo reactions with aldehydes that result in the net insertion of the aldehyde's carbonyl group into the amide's C-N bond, forming O-acyl-N,O-acetals. This transformation is typically mediated by substoichiometric amounts of additives like sodium iodide and potassium phthalimide (B116566). Computational studies using Density Functional Theory (DFT) have shed light on the proposed mechanism and the influence of alkali metal additives in these reactions. This method provides a pathway to a variety of N,O-acetals from a range of aldehydes.

While the reaction with aldehydes is documented, the reactivity with ketones is less commonly reported, likely due to the increased steric hindrance and lower electrophilicity of ketones compared to aldehydes.

Acyl Transfer Processes and Reagent Efficiency

N-acylphthalimides are recognized as effective acylating agents in organic synthesis. nih.gov Their efficiency stems from the versatile nature of the phthalimide ring. nih.gov The reactivity of these compounds is influenced by the degree of ground-state destabilization of the amide bond. nih.gov

Structural analyses have revealed that N-acylphthalimides possess a significant amide bond twist (τ = 55.0°). nih.gov This "half-twisted" conformation makes them electronically activated amides. nih.gov In terms of acyl transfer, they are found to be more selective than "fully perpendicular" N-acyl-glutarimides (τ = 88.6°). nih.gov This difference in reactivity and selectivity is a critical factor in their application as acyl transfer reagents. nih.gov

Table 1: Comparison of Amide Bond Twist and Reactivity in Acyl Transfer Reagents

| Compound Class | Amide Bond Twist (τ) | Reactivity Profile | Selectivity |

|---|---|---|---|

| N-Acylphthalimides | 55.0° | Highly Reactive | More Selective |

| N-Acyl-glutarimides | 88.6° | Most Reactive | Less Selective |

N-C(O) Bond Cleavage in Cross-Coupling Reactions

A significant advancement in the use of N-acylphthalimides is their application in Suzuki-Miyaura cross-coupling reactions, which proceed via the cleavage of the N-C(O) acyl bond. nih.gov This methodology establishes N-acylphthalimides as bench-stable and highly reactive precursors for generating acyl-metal intermediates. nih.govresearchgate.net The reaction facilitates the synthesis of functionalized biaryl ketones from readily available boronic acids. researchgate.net

The success of this cross-coupling is largely attributed to the use of Palladium-N-heterocyclic carbene (Pd-NHC) catalysts, such as Pd-PEPPSI-type precatalysts. nih.govresearchgate.net The strong σ-donating character of the NHC ligands is crucial for enabling the reaction under mild and functional group-tolerant conditions. researchgate.net The reaction scope is broad, accommodating electronically diverse substituents on the N-acylphthalimide, including both electron-donating and electron-withdrawing groups, as well as functional groups like ketones and esters that might not be tolerated in traditional methods. mdpi.com

Table 2: Substrate Scope in Pd-NHC-Catalyzed Cross-Coupling of N-Acylphthalimides with 4-Tolylboronic Acid

| N-Acylphthalimide Substituent | Product | Yield (%) |

|---|---|---|

| 4-Methoxybenzoyl | 4-Methoxy-4'-methylbenzophenone | 90 |

| 4-Trifluoromethylbenzoyl | 4-Trifluoromethyl-4'-methylbenzophenone | 85 |

| 4-Acetylbenzoyl | 4-Acetyl-4'-methylbenzophenone | 78 |

| 4-Carbomethoxybenzoyl | 4-Carbomethoxy-4'-methylbenzophenone | 82 |

| 2-Naphthoyl | 2-(4-Methylbenzoyl)naphthalene | 88 |

Conditions: amide (1.0 equiv), 4-Tolylboronic acid (2.0 equiv), K2CO3 (3.0 equiv), Pd-PEPPSI-IPr (3 mol%), dioxane (0.25 M), 80 °C, 15 h. mdpi.com

Photochemical Transformations of N-Acylphthalimides

The phthalimide chromophore is known to participate in a variety of intra- and intermolecular photochemical transformations, including hydrogen abstraction and cycloaddition reactions. beilstein-journals.org These reactions are typically initiated by the excitation of the phthalimide moiety. beilstein-journals.org

Hydrogen Abstraction Pathways

Upon excitation, particularly to the triplet excited state, N-alkylphthalimides can undergo intramolecular hydrogen abstraction. beilstein-journals.org For instance, the irradiation of N-(4-homoadamantyl)phthalimide leads to the regioselective abstraction of a δ-hydrogen, followed by cyclization of the resulting 1,5-biradical to form an exo-alcohol as the major product. beilstein-journals.org Minor products arising from γ-hydrogen abstraction have also been observed. beilstein-journals.org The selectivity of these reactions is often dictated by the conformation of the substrate and the accessibility of the hydrogen atoms for abstraction. beilstein-journals.org

The general mechanism for such photoreactions involves the initial photoexcitation of the ketone to its excited singlet state, followed by rapid intersystem crossing to the triplet state. beilstein-journals.org This triplet state then engages in hydrogen atom transfer.

Photoinduced Cycloaddition Reactions

N-acylphthalimides and related compounds can participate in photoinduced cycloaddition reactions. For example, maleimides, which share a similar dicarbonyl-nitrogen heterocycle, undergo photochemical [2+2] cycloaddition with alkenes. chemspider.com The reactivity and the need for a photosensitizer can depend on the nature of the substituent on the nitrogen atom. N-alkyl maleimides can often react upon direct UV irradiation, while N-aryl maleimides may require a photosensitizer like thioxanthone for the reaction to proceed efficiently under visible light. chemspider.com

These cycloadditions are valuable for constructing complex polycyclic structures. The specific pathways, whether [2+2], [4+2], or [4+4] cycloadditions, are influenced by the structure of the reactants and the reaction conditions.

Formation of Spirolactones via Photochemical Routes

Upon photoexcitation, N-alkenylphthalimides can undergo intramolecular cyclization, often accompanied by the cleavage of the C(O)-N bond, to yield various cyclized products. For instance, the photolysis of N-alk-4-enyl and N-alk-5-enylphthalimides in acetonitrile (B52724) has been shown to result in intramolecular cyclization products. rsc.org This process can be stereospecific, with the configuration of the starting alkene influencing the stereochemistry of the product. rsc.org It is conceivable that if the 4-methylbenzoyl group of 2-(4-Methylbenzoyl)isoindoline-1,3-dione were replaced with a suitable alkenyl chain, photochemical induction could lead to the formation of a spirolactone. The reaction would likely proceed through an excited state, leading to bond formation between the phthalimide moiety and the alkenyl group.

Catalytic Aspects of N-Acylphthalimide Reactions

The reactivity of N-acylphthalimides, and by extension this compound, can be significantly influenced by various catalytic systems. These include the inherent catalytic role of the phthalimide anion, the effect of metal counterions and Lewis acids, and the application of transition metal catalysis for bond functionalization.

Role of Phthalimide Anion as a Catalyst

The phthalimide anion, which can be generated by the deprotonation of a phthalimide, is a potent nucleophile and can act as a catalyst in various organic transformations. Its nucleophilicity is central to the Gabriel synthesis of primary amines. While not a catalyst in the strictest sense in this reaction, its role as a nucleophilic shuttle is crucial.

In other contexts, the phthalimide anion can participate in photostimulated reactions proceeding through an S(RN)1 mechanism, which involves radical and radical anion intermediates. This reactivity highlights the potential of the deprotonated form of an N-acylphthalimide to initiate or participate in catalytic cycles under specific reaction conditions.

Influence of Metal Counterions and Lewis Acids on Reactivity

The reactivity of N-acylphthalimides can be significantly modulated by the presence of metal counterions and Lewis acids. Lewis acids can coordinate to the carbonyl oxygens of the phthalimide group, increasing the electrophilicity of the carbonyl carbons and activating the molecule towards nucleophilic attack. nih.govresearchgate.net This activation can lead to an acceleration of reaction rates and can influence the regioselectivity and stereoselectivity of the outcome. nih.gov

For instance, in reactions involving phthalimido-N-oxyl radicals, the addition of a Lewis acid catalyst like AlCl₃ has been shown to improve product yields and reaction rates. moldb.com This is attributed to the formation of a complex between the phthalimide derivative and the Lewis acid, which lowers the activation energy for subsequent steps. moldb.com While specific studies on this compound are not available, it is reasonable to expect that its reactivity could be similarly enhanced and controlled by the judicious use of Lewis acids.

| Catalyst System | Substrate Class | Observed Effect | Reference |

| AlCl₃ | Phthalimido-N-oxyl radical | Improved product yield and reaction rate | moldb.com |

| BF₃·OEt₂ | 4,5-Dihydro-1,3-dioxepines | High stereoselectivity in vinyl acetal (B89532) rearrangement | nih.gov |

| Various Lewis Acids | Carbonyl compounds | Acceleration of carbonyl-ene reactions | nih.gov |

Transition Metal Catalysis in C-N Bond Functionalization

Transition metal catalysis has emerged as a powerful tool for the functionalization of C-N bonds in amides and imides, including phthalimides. rsc.orgnih.gov These methods offer a direct route to modify the phthalimide structure and introduce new functionalities. The activation of the typically inert C-N bond can be achieved through various mechanisms, including oxidative addition to a low-valent metal center. rsc.org

Catalytic systems based on palladium, rhodium, and nickel have been successfully employed for the decarbonylative cross-coupling and functionalization of N-acylphthalimides. nih.gov These reactions allow for the cleavage of the N-C(O) acyl bond and the formation of new carbon-carbon or carbon-heteroatom bonds. Although no specific examples of transition metal-catalyzed C-N bond functionalization of this compound are reported, the extensive research on the broader class of N-acylphthalimides suggests its potential as a substrate in such transformations.

| Metal Catalyst | Reaction Type | Substrate Class | Reference |

| Palladium | Decarbonylative Suzuki-Miyaura coupling | N-Acylphthalimides | nih.gov |

| Rhodium | C-H amination | C(sp²)-H bonds with organic azides | nih.gov |

| Nickel | Reductive cross-coupling | Activated primary amines with aryl halides | nih.gov |

Investigations into Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms and identifying key intermediates are crucial for optimizing reaction conditions and expanding the synthetic utility of N-acylphthalimides.

Elucidation of Proposed Mechanistic Pathways

The reactions of N-acylphthalimides can proceed through a variety of mechanistic pathways depending on the reaction conditions and the nature of the reactants.

Photochemical Reactions: Photochemical reactions of phthalimides can involve the formation of excited singlet or triplet states. researchgate.net For N-alkenylphthalimides, intramolecular cyclization is believed to occur from an excited state, leading to the formation of a diradical intermediate that subsequently collapses to the final product. In some cases, single electron transfer (SET) from a donor to the excited phthalimide can initiate the reaction, forming a radical ion pair.

Lewis Acid Catalysis: In Lewis acid-catalyzed reactions, the primary step is the coordination of the Lewis acid to a Lewis basic site on the N-acylphthalimide, typically a carbonyl oxygen. ambeed.comrsc.orgnih.gov This coordination enhances the electrophilicity of the substrate. Subsequent steps depend on the specific reaction but often involve nucleophilic attack on an activated carbon center. nih.gov

Transition Metal Catalysis: The mechanisms of transition metal-catalyzed reactions of N-acylphthalimides are diverse. For C-N bond activation, a common pathway involves the oxidative addition of the N-C(O) bond to a low-valent metal center (e.g., Pd(0) or Ni(0)). rsc.orgnih.gov This is followed by subsequent steps such as migratory insertion, transmetalation, and reductive elimination to afford the final product and regenerate the active catalyst.

Reaction Intermediates: A variety of reactive intermediates have been proposed in the reactions of N-acylphthalimides. These include:

Excited states (singlet and triplet): Formed upon absorption of light. researchgate.net

Radical anions and cations: Generated through single electron transfer processes.

Diradicals: Often implicated in photochemical cycloaddition reactions.

Oxocarbenium ions: Can be formed in Lewis acid-mediated reactions. nih.gov

Organometallic complexes: Key intermediates in transition metal-catalyzed cycles. nih.gov

While the specific intermediates for reactions involving this compound have not been experimentally characterized, the mechanistic frameworks established for the broader class of N-acylphthalimides provide a solid foundation for predicting its chemical behavior.

Identification of Key Intermediates (e.g., N,O-acetals, acyl-metal species)

The reactivity of N-acylphthalimides, including this compound, is often mediated by transition-metal catalysts, particularly rhodium complexes. researchgate.net Mechanistic studies indicate that the cleavage of the robust imide C–N bond is a critical step, which typically proceeds through the formation of distinct, highly reactive intermediates. The precise nature of these intermediates is dictated by the catalytic system and reaction conditions.

In rhodium-catalyzed processes, the formation of an acyl-metal species is a key mechanistic event. researchgate.netrsc.org The catalytic cycle is thought to commence with the oxidative addition of the rhodium catalyst into the N–C(O) bond of the N-acylphthalimide. This step results in the cleavage of the phthalimide ring and the generation of a rhodium(III)-acyl intermediate. This type of intermediate is central to the subsequent transformations, such as decarbonylative C-H arylation where the acyl group is transferred to another substrate. For instance, rhodium catalysis has been successfully employed in C-H functionalization reactions using N-acylsaccharins, which are structurally analogous to N-acylphthalimides and are believed to react via similar acyl-metal intermediates. rsc.org

Beyond discrete acyl-metal species, related reactions involving other nitrogen-containing precursors like N-mesyloxycarbamates suggest the involvement of metal-nitrenoid intermediates . rsc.orgresearchgate.net In these cases, a rhodium(II) catalyst facilitates the formation of a rhodium-nitrene species, which then undergoes C-H insertion. rsc.org While the chemistry of N-acylphthalimides is dominated by the cleavage of the N-acyl bond to form acyl-metal species, the broader context of nitrene chemistry provides insight into the types of reactive intermediates that can be generated from nitrogen-based functional groups under catalytic conditions. researchgate.net

The table below summarizes key intermediates identified or proposed in reactions involving N-acylphthalimides and related compounds.

| Precursor Class | Catalyst System (Example) | Key Intermediate Type | Subsequent Reaction (Example) |

| N-Acylphthalimide | Rhodium(I) complex researchgate.net | Acyl-Rhodium Species | C-N bond cleavage, functional group transfer researchgate.net |

| N-Acylsaccharin | Rhodium(I)/Rhodium(III) rsc.org | Acyl-Rhodium Species | C-H Arylation (decarbonylative) rsc.org |

| N-Mesyloxycarbamate | Rhodium(II) dimer rsc.org | Rhodium-Nitrenoid | C-H Amination rsc.org |

Substituent Effects on the Reactivity Profile of this compound Analogues

The reactivity of this compound and its analogues is significantly influenced by the nature of substituents on the benzoyl ring. These substituents modulate the electronic properties of the carbonyl group, which is central to the key bond-cleavage steps in many of its reactions. The principles governing these effects are analogous to those seen in classical electrophilic aromatic substitution and other reactions where charge distribution is critical. libretexts.org

Substituents can be broadly classified into two categories: electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): The 4-methyl group on the parent compound is a weak EDG. Other EDGs, such as methoxy (B1213986) (–OCH₃) or amino (–NH₂) groups, placed on the benzoyl ring would increase the electron density on the acyl carbonyl oxygen. This increased nucleophilicity can enhance the rate of oxidative addition to a low-valent metal center, a key step in many rhodium-catalyzed reactions. rsc.org Studies on analogous catalytic systems have shown that enhanced σ-donor capacity of ligands (or, by extension, substituents on the substrate) leads to increased reaction rates. rsc.org

Electron-Withdrawing Groups (EWGs): Conversely, placing strong EWGs, such as a nitro (–NO₂) or cyano (–CN) group, on the benzoyl ring would decrease the electron density of the acyl group. This makes the carbonyl carbon more electrophilic but can disfavor the oxidative addition step that relies on electron donation from the substrate to the metal. In reactions where the N-acylphthalimide acts as an electrophile, EWGs would be expected to increase reactivity.

The effect of a substituent is determined by the interplay of its inductive and resonance effects. The table below outlines the expected impact of various substituents on the reactivity of N-acylphthalimide analogues in reactions proceeding through oxidative addition.

| Substituent (X) on 4-position of Benzoyl Ring | Group Type | Electronic Effect | Predicted Effect on Oxidative Addition Rate |

| -OCH₃ | Strong EDG | +Resonance, -Inductive | Increase |

| -CH₃ | Weak EDG | +Inductive | Slight Increase |

| -H | Neutral | Reference | Baseline |

| -Cl | Weak EWG | -Inductive, +Resonance | Slight Decrease |

| -CF₃ | Strong EWG | -Inductive | Decrease |

| -NO₂ | Strong EWG | -Resonance, -Inductive | Significant Decrease |

This trend is consistent with general principles where electron-rich aromatic compounds show higher reactivity in processes requiring electron donation. researchgate.net For example, in electrophilic aromatic substitutions, activating groups (like -CH₃ and -OH) make the benzene (B151609) ring significantly more reactive than rings bearing deactivating groups (like -NO₂). libretexts.org A similar logic applies to the reactivity of the acyl group in 2-aroyl-isoindoline-1,3-dione systems.

Spectroscopic and Structural Elucidation of 2 4 Methylbenzoyl Isoindoline 1,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis and Assignment

No experimental data found.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis and Assignment

No experimental data found.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

No experimental data found.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

No experimental data found.

X-ray Crystallography for Solid-State Molecular Structure Determination

No experimental data found.

Determination of Crystal System, Space Group, and Unit Cell Parameters

No published X-ray crystallographic studies for 2-(4-Methylbenzoyl)isoindoline-1,3-dione were found. As a result, information regarding its crystal system, space group, and unit cell parameters remains undetermined.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Without crystallographic data, the precise bond lengths, bond angles, and torsional angles of this compound in the solid state cannot be reported. While computational methods can predict these parameters, experimentally determined values from single-crystal X-ray diffraction are required for definitive analysis.

Investigation of Conformational Features in the Crystalline State

The conformation of this compound in the crystalline state has not been experimentally determined. Such an investigation would require detailed structural data that is currently unavailable.

Advanced Structural Characterization Techniques

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

A Hirshfeld surface analysis is contingent on the availability of crystallographic information. As no crystal structure has been reported for this compound, an analysis of its intermolecular interactions and crystal packing via this method cannot be performed.

Elemental Analysis for Compositional Verification

While the theoretical elemental composition of this compound (C₁₆H₁₁NO₃) can be calculated, published experimental data from elemental analysis to confirm the compositional purity of a synthesized sample could not be located.

Note on Structurally Similar Compounds:

It is important to distinguish the target compound, This compound , from the structurally similar 2-(4-Methylbenzyl)isoindoline-1,3-dione . The latter compound, which contains a methylene (B1212753) linker instead of a carbonyl group, has been synthesized and its crystal structure is documented. However, due to the significant difference in the electronic and steric nature of the benzoyl versus the benzyl (B1604629) group, the crystallographic and spectroscopic data for 2-(4-Methylbenzyl)isoindoline-1,3-dione cannot be used as a substitute.

Computational Approaches to Understanding 2 4 Methylbenzoyl Isoindoline 1,3 Dione Chemistry

Density Functional Theory (DFT) Studies in Mechanistic Elucidation

Density Functional Theory (DFT) has become a popular and effective method for computational molecular analysis, often showing high accuracy in predicting molecular geometry, vibrational frequencies, and electronic properties when compared with experimental results. For the isoindoline-1,3-dione class of molecules, DFT calculations, frequently employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in elucidating complex chemical phenomena.

DFT calculations are a cornerstone for mapping the potential energy surface of a chemical reaction, providing a theoretical roadmap from reactants to products. This involves identifying all relevant stationary points, including intermediates and, most critically, transition states. For isoindoline-1,3-dione derivatives, this can be applied to understand their synthesis, which often involves the condensation of phthalic anhydride (B1165640) with a primary amine or related starting materials. nih.govmdpi.com

The exploration of a reaction pathway involves calculating the geometric structures and energies of the reactants, products, and any proposed intermediates. The transition state, representing the highest energy point along the reaction coordinate, is then located. Its structure provides crucial information about the bond-forming and bond-breaking processes that occur during the reaction. Analyzing the vibrational frequencies of the calculated transition state structure confirms its identity, as it should possess exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Computational studies on related heterocyclic compounds demonstrate the utility of this approach. Thermodynamic properties such as changes in enthalpy, entropy, and heat capacity can be calculated at different temperatures based on the vibrational analysis, offering a comprehensive thermodynamic profile of the reaction.

Table 1: Illustrative Reaction Energetics Data from DFT Calculations

This table provides a hypothetical example of the kind of data generated from DFT calculations for a proposed reaction step involving an isoindoline-1,3-dione derivative.

| Parameter | Value (kcal/mol) | Description |

| E_Reactants | -450.0 | Total electronic energy of the starting materials. |

| E_Transition State | -425.5 | Total electronic energy of the transition state structure. |

| E_Products | -470.2 | Total electronic energy of the final products. |

| Activation Energy (ΔE‡) | 24.5 | The energy barrier the reactants must overcome (E_TS - E_Reactants). |

| Reaction Energy (ΔE_rxn) | -20.2 | The net energy change of the reaction (E_Products - E_Reactants). |

DFT studies are invaluable for understanding the role of catalysts, including metal ions, in chemical reactions involving isoindoline-1,3-dione derivatives. A catalyst can alter the reaction mechanism by introducing new, lower-energy pathways. Computational models can simulate the interaction of a catalyst with the reactants and transition states.

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its reactivity and intermolecular interactions. Computational methods provide detailed pictures of electron distribution and orbital energies, which are key to predicting chemical behavior.

Frontier Molecular Orbital (FMO) theory is a central concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). mnstate.edu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A small energy gap indicates that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. researchgate.net In studies of isoindoline-1,3-dione derivatives, DFT calculations are used to determine the energies of these frontier orbitals and map their spatial distribution. nih.gov For example, analysis might show the HOMO localized over a substituted aromatic ring while the LUMO is concentrated over the isoindoline-1,3-dione core, identifying the likely sites for nucleophilic and electrophilic attack, respectively. nih.gov

Table 2: Representative Frontier Molecular Orbital Data for Isoindoline-1,3-dione Analogues

This table presents sample HOMO-LUMO data for various isoindoline-1,3-dione derivatives from a computational study, illustrating how the energy gap varies with substitution. A smaller ΔE suggests higher reactivity. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Compound 11 | -0.259970 | -0.177043 | 0.082927 |

| Compound 15 | -0.230756 | -0.190202 | 0.040554 |

| Compound 17 | -0.279188 | -0.127631 | 0.151557 |

| Compound 19 | -0.279869 | -0.127097 | 0.152772 |

| Compound 21 | -0.282550 | -0.127551 | 0.154999 |

| Compound 23 | -0.277475 | -0.128420 | 0.149055 |

| Compound 27 | -0.264193 | -0.134642 | 0.129551 |

Data adapted from a study on antimycobacterial isoindoline-1,3-diones. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. nih.gov It is created by plotting the electrostatic potential onto the molecule's electron density surface. The map is color-coded to indicate different potential regions:

Red: Regions of most negative electrostatic potential, which are electron-rich. These areas are susceptible to electrophilic attack and often act as hydrogen-bond acceptors. researchgate.net

Blue: Regions of most positive electrostatic potential, which are electron-poor. These areas are prone to nucleophilic attack. researchgate.net

Green: Regions of neutral or zero potential.

For isoindoline-1,3-dione derivatives, MEP maps typically reveal a strong negative potential (red) around the electronegative oxygen atoms of the carbonyl groups, highlighting their role as key sites for intermolecular interactions, such as hydrogen bonding. researchgate.net Conversely, positive potential (blue) may be located around hydrogen atoms or specific parts of the aromatic framework, indicating sites vulnerable to nucleophilic attack. researchgate.net This analysis is crucial for predicting how the molecule will interact with biological targets like proteins or enzymes. researchgate.net

Charge Distribution and Dipole Moment Calculations

The arrangement of electrons within a molecule is fundamental to its chemical and physical properties. Computational methods, particularly Density Functional Theory (T) (DFT), are widely used to model the electron distribution and quantify its polarity.

Molecular Electrostatic Potential (MEP): A molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. For isoindoline-1,3-dione derivatives, the MEP typically shows negative potential (electron-rich regions) around the carbonyl oxygens, making them susceptible to interactions with electrophiles or hydrogen bond donors. Conversely, positive potential (electron-poor regions) is often observed around the hydrogen atoms of the aromatic rings.

A hypothetical table of calculated dipole moment components for a related isoindoline-1,3-dione derivative is presented below to illustrate the typical output of such calculations.

| Dipole Moment Component | Calculated Value (Debye) |

| µx | 1.5 |

| µy | -0.8 |

| µz | 0.2 |

| µ_total | 1.7 |

This table is illustrative and does not represent actual calculated data for 2-(4-Methylbenzoyl)isoindoline-1,3-dione.

Theoretical Predictions and Correlation with Experimental Data

A key strength of computational chemistry lies in its ability to predict spectroscopic and structural properties, which can then be compared with experimental results for validation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. Computational methods, especially DFT, can be employed to predict the ¹H and ¹³C NMR chemical shifts of molecules like this compound.

The prediction process typically involves:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation.

Magnetic Shielding Calculation: Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, the magnetic shielding tensors for each nucleus are calculated.

Chemical Shift Calculation: The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

These predicted chemical shifts can be invaluable for assigning complex NMR spectra and confirming the proposed structure. For this compound, distinct chemical shifts would be expected for the protons and carbons of the isoindoline (B1297411) core, the benzoyl group, and the methyl group. The accuracy of these predictions has been shown to be high, often with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C when using appropriate levels of theory and basis sets. mdpi.com

Below is an illustrative table of predicted versus experimental NMR chemical shifts for a representative isoindoline-1,3-dione derivative, highlighting the strong correlation that can be achieved.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C=O | 168.5 | 167.9 |

| Aromatic C | 134.2 | 134.5 |

| Aromatic C | 123.8 | 124.1 |

| Aromatic CH | 131.5 | 131.8 |

| Aromatic CH | 129.0 | 129.3 |

This table is illustrative and does not represent actual data for this compound.

Computational chemistry plays a crucial role in validating proposed molecular structures and exploring their conformational landscapes. By calculating the relative energies of different possible isomers or conformers, the most stable structures can be identified.

For this compound, a key conformational feature is the rotational barrier around the N-C(O) bond connecting the isoindoline and benzoyl fragments. Computational methods can be used to map the potential energy surface as a function of the dihedral angle of this bond, identifying the most stable rotational conformers. The calculated geometric parameters, such as bond lengths and angles, of the optimized structure can be compared with experimental data from X-ray crystallography, if available, to validate the accuracy of the computational model. For many organic molecules, DFT calculations have been shown to reproduce experimental geometries with a high degree of accuracy.

Computational Studies of Intermolecular Interactions (excluding biological binding)

The non-covalent interactions that this compound engages in are critical to its physical properties in the condensed phase, such as its crystal packing and solubility. Computational methods can provide detailed insights into the nature and strength of these interactions.

Hydrogen Bonding: While this compound does not possess traditional hydrogen bond donors, the carbonyl oxygens can act as hydrogen bond acceptors. Computational studies can model the interactions of the molecule with protic solvents or other hydrogen bond donors, quantifying the strength and geometry of these bonds.

π-π Stacking: The aromatic rings of the isoindoline and benzoyl moieties can participate in π-π stacking interactions. These are important attractive forces in the solid state and in solution. Computational analysis can determine the preferred stacking arrangements (e.g., face-to-face or offset) and the associated interaction energies.

By analyzing these various intermolecular forces, computational chemistry can help to rationalize the macroscopic properties of this compound and predict its behavior in different chemical environments.

Advanced Synthetic Transformations and Non Biomedical Applications of N Acylphthalimides

Role as Versatile Building Blocks in Complex Organic Synthesis

N-acylphthalimides, including structures like 2-(4-methylbenzoyl)isoindoline-1,3-dione, are highly valuable intermediates in the synthesis of complex organic molecules. Their utility stems from the reactive N-acyl bond, which can undergo a variety of transformations. The phthalimide (B116566) group acts as an effective leaving group, facilitating the transfer of the acyl group to other nucleophiles. This reactivity allows for the construction of intricate molecular architectures.

One-pot multicomponent reactions are a testament to the versatility of isoindoline-1,3-dione derivatives in building complex structures efficiently. researchgate.net For instance, various isoindoline-1,3-dione derivatives can be synthesized through multicomponent strategies, highlighting their role as key synthons. researchgate.net The synthesis of isoindolinones, a related class of heterocyclic compounds, can be achieved through cascade reactions involving precursors like 2-acylbenzonitriles, demonstrating the modularity of these synthetic approaches. researchgate.net

Utilization in Polymer and Dye Industries

The structural characteristics of isoindoline-1,3-dione derivatives make them suitable for applications in the polymer and dye industries. The rigid, planar structure of the phthalimide group can be incorporated into polymer backbones to enhance thermal stability and other material properties. The inherent chromophoric nature of the isoindoline-1,3-dione system also lends itself to the development of colorants and dyes. researchgate.netresearchgate.net

While specific applications of this compound in these industries are not widely documented, the general class of isoindoline-1,3-diones serves as precursors or key components in the synthesis of various dyes and pigments. researchgate.netresearchgate.net Their ability to be functionalized allows for the tuning of color and other properties. In the realm of polymer science, ring-opening polymerization of related dioxolanones, which can be derived from similar precursors, offers a pathway to functional polyesters with tailored properties. rsc.org

Exploitation as Efficient Acyl Coupling Reagents in Organic Synthesis

A significant application of N-acylphthalimides is their role as efficient acyl coupling reagents, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. libretexts.orgnih.govyoutube.com This reaction is a powerful tool for the formation of carbon-carbon bonds, essential for synthesizing a wide range of organic compounds. nih.govnih.gov

In these reactions, the N-acylphthalimide serves as an electrophilic partner, transferring its acyl group to an organoboron compound in the presence of a palladium catalyst. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. youtube.com The use of N-acylphthalimides is advantageous due to their stability, ease of handling, and the mild reaction conditions that are often compatible with a variety of functional groups. nih.gov This methodology provides a direct route to ketones from readily available starting materials.

Precursors for the Preparation of Diverse Organic Synthons

N-acylphthalimides, such as this compound, are valuable precursors for the synthesis of a wide variety of other organic synthons. The phthalimide moiety can be cleaved under various conditions to reveal a primary amine, a reaction central to the Gabriel synthesis. Beyond this classical transformation, the N-acyl linkage allows for the introduction of the acyl group into different molecular frameworks.

For example, the reaction of isoindoline-1,3-dione derivatives can lead to the formation of other heterocyclic systems. One-pot syntheses have been developed to produce complex molecules, such as isoindoline-1,3-diones bearing a 1,2,4-triazole (B32235) moiety, from simple precursors. nih.gov These products can then serve as building blocks for further synthetic elaborations.

Contributions to Materials Science, such as Pigments and Fluorophores

The isoindoline-1,3-dione core is a key structural motif in a number of pigments and fluorescent materials. researchgate.netresearchgate.net The electronic properties of this scaffold can be modulated by the introduction of various substituents, leading to materials with a range of colors and photophysical properties.

Future Research Directions in 2 4 Methylbenzoyl Isoindoline 1,3 Dione Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of N-substituted phthalimides often involves the condensation of phthalic anhydride (B1165640) with a primary amine under harsh conditions. mdpi.commdpi.com While effective, these methods can be energy-intensive and may not align with the principles of green chemistry. Future research should prioritize the development of more sustainable and efficient synthetic routes to 2-(4-Methylbenzoyl)isoindoline-1,3-dione.

Promising avenues include the exploration of organocatalytic methods. For instance, N-heterocyclic carbene (NHC)-catalyzed atroposelective amidation has been demonstrated for the synthesis of N-aryl phthalimides and could be adapted for N-aroyl derivatives. chemrxiv.org This approach offers the potential for mild reaction conditions and stereoselective control. Additionally, metal-free synthetic strategies, such as those utilizing elemental sulfur as an oxidant in the reaction of 2-formylbenzoic acids with amines, present an environmentally benign alternative.

Furthermore, the use of greener solvents or even solventless reaction conditions should be investigated. Microwave-assisted organic synthesis (MAOS) could also offer a pathway to accelerated reaction times and improved energy efficiency. A comparative analysis of various synthetic approaches is crucial for identifying the most sustainable and scalable methodology.

Exploration of Undiscovered Reactivity Patterns and Selectivity Control

The reactivity of the this compound molecule is largely uncharted territory. The interplay between the electron-withdrawing phthalimide (B116566) group and the 4-methylbenzoyl moiety is expected to give rise to unique reactivity patterns. Future investigations should systematically probe the reactivity of this compound under various conditions.

Key areas of exploration include:

Electrophilic and Nucleophilic Aromatic Substitution: The substitution patterns on both the phthalimide and benzoyl aromatic rings should be investigated to understand the directing effects of the substituent groups.

Reactions at the Carbonyl Groups: The differential reactivity of the imide and ketone carbonyl groups towards nucleophiles could be exploited for selective transformations.

Photochemical Reactivity: The photochemical properties of N-aroylphthalimides are not well-documented. Studies into their behavior upon irradiation could uncover novel photoreactions and applications in photochemistry. capes.gov.br

Controlling selectivity in these reactions will be paramount. This can be achieved through the careful selection of catalysts, reaction conditions, and protecting groups.

Advanced Integrated Experimental and Computational Mechanistic Studies

A deep understanding of reaction mechanisms is fundamental to the rational design of new synthetic methods and functional molecules. For this compound, a combination of advanced experimental techniques and computational modeling will be instrumental in elucidating reaction pathways.

Experimental Approaches:

In-situ spectroscopic techniques, such as ReactIR and NMR spectroscopy, can provide real-time monitoring of reaction progress and the detection of transient intermediates.

Kinetic studies can help to determine reaction orders and activation parameters, offering insights into the rate-determining steps of a reaction.

Computational Approaches:

Density Functional Theory (DFT) calculations can be employed to model reaction profiles, identify transition states, and predict the stability of intermediates. semanticscholar.org Such studies have been successfully applied to understand the structural and electronic properties of other phthalimide derivatives. semanticscholar.org

Molecular dynamics simulations can provide insights into the role of solvent and other environmental factors on reaction outcomes.

By integrating experimental and computational data, a comprehensive picture of the mechanistic landscape for reactions involving this compound can be constructed.

Design and Synthesis of Derivatives for New Material Applications

The inherent properties of the phthalimide scaffold, such as thermal stability and electronic characteristics, make it an attractive building block for advanced materials. doi.org Future research should focus on the design and synthesis of derivatives of this compound for novel material applications.

Potential Applications:

High-Performance Polymers: The introduction of polymerizable functional groups onto the this compound core could lead to the development of new polyimides with enhanced thermal stability, mechanical strength, and processability. mdpi.com

Organic Electronics: Derivatives with extended π-conjugation could be explored as materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Nonlinear Optical (NLO) Materials: The non-centrosymmetric nature of certain phthalimide derivatives suggests their potential for use in NLO applications, such as frequency doubling and optical switching.

The synthesis of these derivatives will require the development of regioselective functionalization methods to introduce the desired functionalities at specific positions on the molecular framework.

Investigation of Supramolecular Assembly and Solid-State Chemistry

The ability of molecules to self-assemble into ordered structures through non-covalent interactions is a key principle in supramolecular chemistry and materials science. The this compound molecule possesses several features that make it an excellent candidate for studies in this area.

Key Research Areas:

Crystal Engineering: The systematic study of the crystal packing of this compound and its derivatives can reveal the dominant intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.net This knowledge can be used to design new crystalline materials with desired properties.

Supramolecular Polymerization: The design of derivatives capable of forming one-dimensional or two-dimensional supramolecular polymers through directional non-covalent interactions is a promising avenue for the creation of novel functional materials.

Host-Guest Chemistry: The phthalimide cavity could potentially act as a host for small guest molecules, leading to applications in sensing, separation, and drug delivery.

Advanced characterization techniques, including single-crystal X-ray diffraction, powder X-ray diffraction, and solid-state NMR, will be essential for probing the solid-state structures and dynamics of these materials.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(4-Methylbenzoyl)isoindoline-1,3-dione derivatives?

Derivatives of this compound are typically synthesized via nucleophilic substitution or ring-opening reactions. For example, 2-(2-Hydroxy-3-((4-methylbenzyl)amino)propyl)isoindoline-1,3-dione (a structural analog) was synthesized using 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione as a starting material, reacting with (4-methylphenyl)methanamine in n-propanol under pyridine catalysis, yielding 29.5% . Optimizing reaction parameters (e.g., solvent polarity, temperature, and catalyst) can improve yields. Parallel synthesis strategies, as demonstrated for 11 derivatives with yields ranging from 26% to 92%, highlight the importance of substituent-dependent steric and electronic effects .

Q. How are spectroscopic and crystallographic techniques applied to characterize this compound?

- NMR Spectroscopy : H and C NMR are critical for verifying substituent positions. For instance, coupling constants () in derivatives confirm stereochemistry and hydrogen bonding patterns .

- X-ray Crystallography : Monoclinic crystal systems (space group ) with unit cell parameters () reveal planar isoindoline-dione moieties and non-covalent interactions (e.g., C–H···O) that stabilize molecular packing .

Q. What are the key physicochemical properties relevant to drug design?

Experimental data for related analogs include:

Advanced Research Questions

Q. How do structural modifications influence biological activity in disease models?

- Anti-Alzheimer Potential : Derivatives with 4-methylbenzyl or 2-methoxybenzyl groups showed moderate acetylcholinesterase inhibition (), attributed to enhanced hydrophobic interactions with the enzyme’s active site .

- Anticancer Activity : Phthalimide-based ketones exhibited antiproliferative effects against MDA-MB-231 breast cancer cells (), with electron-withdrawing substituents (e.g., nitro groups) improving potency .

Q. What mechanistic insights explain enzyme inhibition by these derivatives?

For tyrosinase inhibitors like 2-((1-(2-nitrobenzyl)-1H-triazol-4-yl)methyl)isoindoline-1,3-dione (), kinetic studies revealed competitive inhibition with . Molecular docking confirmed hydrogen bonding between the nitro group and His263 in the enzyme’s active site, disrupting substrate binding .

Q. How do crystallographic data inform molecular interaction studies?

Single-crystal analyses of 2-{(1R,2R)-2-[bis(4-methylbenzyl)amino]cyclohexyl}isoindoline-1,3-dione demonstrated a chair conformation in the cyclohexyl ring and torsional angles () that minimize steric hindrance. These structural features correlate with improved binding to amyloid-beta aggregates in Alzheimer’s models .

Q. What strategies resolve contradictions in structure-activity relationships (SAR)?

While 4-methylbenzoyl derivatives enhance hydrophobicity for blood-brain barrier penetration, conflicting data on anti-inflammatory activity (e.g., COX-2 inhibition vs. cytotoxicity) suggest context-dependent effects. Dose-response assays and metabolite profiling (e.g., LC-MS/MS) are recommended to clarify SAR .

Methodological Recommendations

- Synthesis : Prioritize microwave-assisted or solvent-free conditions (e.g., FeO-catalyzed transamidation) to reduce reaction times and improve yields .

- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare crystallographic -factors () to ensure structural accuracy .

- Biological Assays : Use isothermal titration calorimetry (ITC) to quantify binding affinities and differentiate allosteric vs. orthosteric inhibition mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.